D-Dopachrome

Description

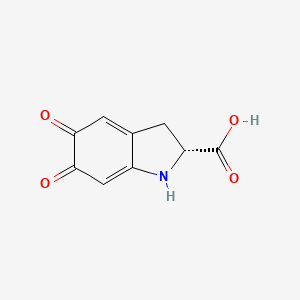

Structure

3D Structure

Properties

CAS No. |

203000-17-3 |

|---|---|

Molecular Formula |

C9H7NO4 |

Molecular Weight |

193.16 g/mol |

IUPAC Name |

(2R)-5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10H,1H2,(H,13,14)/t6-/m1/s1 |

InChI Key |

VJNCICVKUHKIIV-ZCFIWIBFSA-N |

SMILES |

C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O |

Isomeric SMILES |

C1[C@@H](NC2=CC(=O)C(=O)C=C21)C(=O)O |

Canonical SMILES |

C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O |

physical_description |

Solid |

Origin of Product |

United States |

Enzymatic Transformations and Interactions of D Dopachrome

D-Dopachrome as a Substrate for D-Dopachrome Tautomerase (DDT/MIF-2)

D-Dopachrome Tautomerase (DDT), also known as Macrophage Migration Inhibitory Factor-2 (MIF-2), is the primary enzyme known to process D-Dopachrome in mammals. nih.govmdpi.com Although first identified by its ability to catalyze the transformation of the non-physiological enantiomer D-Dopachrome, subsequent research has revealed its role as a cytokine and a functional homolog of the well-known Macrophage Migration Inhibitory Factor (MIF). mdpi.comjci.orgpnas.org

Catalytic Conversion to 5,6-Dihydroxyindole (B162784) (DHI) by DDT

The canonical enzymatic function of D-Dopachrome Tautomerase is the conversion of D-Dopachrome into 5,6-Dihydroxyindole (DHI). mdpi.comnih.govgenecards.org This reaction is not a simple tautomerization but involves a combined tautomerization and decarboxylation, where the carboxyl group at position 2 of the indole (B1671886) ring is removed. nih.govnih.gov This product, DHI, is distinct from the product formed when the related enzyme, MIF, acts on the same substrate. nih.gov The enzyme was first identified and named for its ability to catalyze this specific conversion. jci.org

Decarboxylation and Isomerization Activities of DDT Towards D-Dopachrome

The action of DDT on D-Dopachrome is a dual process involving both decarboxylation and isomerization (tautomerization). genecards.orgnih.gov The enzyme is classified under EC 4.1.1.84 as a D-dopachrome decarboxylase. genecards.org Its systematic name is D-dopachrome carboxy-lyase (5,6-dihydroxyindole-forming), which highlights the decarboxylation step as central to its catalytic identity. genecards.org This decarboxylase activity is what differentiates its action on D-Dopachrome from that of MIF, which acts as a pure tautomerase, rearranging the substrate into 5,6-dihydroxyindole-2-carboxylic acid (DHICA) without removing the carboxyl group. nih.govmdpi.com

Comparative Enzymology: D-Dopachrome and the Broader Macrophage Migration Inhibitory Factor (MIF) Superfamily

DDT (MIF-2) is the sole homolog of Macrophage Migration Inhibitory Factor (MIF) in the human genome, and both are members of the MIF superfamily of proteins. nih.govmpg.demdpi.com The genes for both proteins are closely linked on human chromosome 22. genecards.org On a protein level, human DDT and MIF share approximately 34% amino acid sequence identity and a highly conserved three-dimensional structure. nih.govmdpi.comnih.gov

Despite their structural similarities and shared ability to bind the receptor CD74, their enzymatic activities with D-Dopachrome as a substrate show a key difference. nih.govpnas.org

DDT (MIF-2) catalyzes the tautomerization and decarboxylation of D-Dopachrome to produce 5,6-dihydroxyindole (DHI) . nih.govnih.gov

MIF catalyzes only the tautomerization of D-Dopachrome, yielding 5,6-dihydroxyindole-2-carboxylic acid (DHICA) . nih.gov

Furthermore, studies comparing the enzymatic efficiency have shown that human MIF is approximately 10 times more active than human DDT when using D-Dopachrome as the model substrate. nih.gov Both enzymes possess a critical N-terminal proline residue that is essential for their tautomerase activity. nih.govnih.gov However, differences in the residues within the active site pocket are believed to account for the different reaction products. nih.gov For instance, the active site of DDT has an electropositive potential, whereas MIF's is more hydrophobic. nih.gov

While D-Dopachrome is a useful laboratory substrate for differentiating the activities of DDT and MIF, both enzymes can also catalyze the keto-enol tautomerization of other substrates like 3-(4-hydroxyphenyl)pyruvate (B1235634) (HPP). nih.gov The kinetic parameters for HPP are comparable between the two enzymes. nih.gov

| Feature | DDT (MIF-2) | MIF |

|---|---|---|

| Sequence Identity | ~34% identical nih.govmdpi.com | |

| Substrate | D-Dopachrome | D-Dopachrome |

| Reaction Type | Tautomerization & Decarboxylation nih.govnih.gov | Tautomerization nih.gov |

| Product | 5,6-Dihydroxyindole (DHI) nih.gov | 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) nih.gov |

| Relative Activity (on D-Dopachrome) | 1x | ~10x nih.gov |

| Receptor Binding | CD74 pnas.org | CD74, CXCR2, CXCR4 jci.org |

Substrate Specificity of D-Dopachrome Tautomerase (DDT)

DDT exhibits a high degree of specificity for its substrates, a characteristic that has been defined through comparative analysis with various related compounds.

Analysis of D-Dopachrome versus L-Dopachrome as Enzyme Substrates

D-Dopachrome Tautomerase is highly specific for the D-enantiomer of dopachrome (B613829). genecards.org Research and enzyme databases explicitly state that L-Dopachrome, the naturally occurring enantiomer in the melanin (B1238610) synthesis pathway, does not act as a substrate for DDT. genecards.org This stereospecificity is a defining feature of the enzyme. The kinetic parameters for human DDT with its specific substrate, D-Dopachrome, have been determined.

| Substrate | Enzyme Activity | Kinetic Parameters (Human DDT) |

|---|---|---|

| D-Dopachrome | Yes genecards.org | KM: 0.42 mM genecards.org Vmax: 100 µmol/min/mg genecards.org |

| L-Dopachrome | No genecards.org | Not applicable |

Evaluation of D-Dopachrome Analogues and Non-Substrate Compounds in DDT Assays

To further delineate the substrate requirements of tautomerases, various analogues of dopachrome have been evaluated. While some studies focus on the L-dopachrome specific tautomerase (DCT), they often use D-dopachrome and other related molecules as negative controls, providing valuable insight into the specificity of enzymes like DDT. These studies have shown that DDT requires specific structural features for binding and catalysis. For instance, while D-Dopachrome is the specific substrate, its methyl ester derivative, L-dopachrome methyl ester, can also be processed by DDT, resulting in a decarboxylation reaction. nih.gov However, a range of other similar compounds are inactive as substrates.

| Compound | Substrate for DDT/Related Tautomerases | Reference |

|---|---|---|

| D-Dopachrome | Yes (Specific substrate for DDT) | genecards.org |

| L-Dopachrome methyl ester | Yes (Undergoes decarboxylation by DDT) | nih.gov |

| Dopachrome methyl ester | Yes (Substrate for L-dopachrome tautomerase) | nih.gov |

| alpha-Methyldopachrome | No | nih.gov |

| Dopaminochrome | No | nih.govgenecards.org |

| Adrenochrome methyl ether | No | nih.gov |

| Deoxyadrenochrome | No | nih.gov |

The high specificity of DDT for D-Dopachrome and the inactivity of closely related molecules underscore the precise structural requirements of its catalytic site. The evaluation of these analogues has been crucial in distinguishing the activities of different members of the tautomerase superfamily and in probing the structural basis for their unique catalytic functions.

Biochemical and Mechanistic Studies of D Dopachrome Conversion

Enzyme Kinetic Analysis of D-Dopachrome with D-Dopachrome Tautomerase

The enzymatic activity of D-Dopachrome Tautomerase (DDT) has been characterized through kinetic studies that measure the conversion of D-Dopachrome. nih.gov DDT catalyzes the tautomerization of D-dopachrome, which is accompanied by decarboxylation, to yield 5,6-dihydroxyindole (B162784) (DHI). nih.govnih.govassaygenie.com The reaction can be monitored by observing the decolorization of D-dopachrome. nih.gov

Kinetic parameters for DDT from rat liver have been determined. nih.gov These studies revealed a Michaelis constant (Km) for D-dopachrome of 1.5 mM and a maximal velocity (Vmax) of 0.5 mmol per minute per mg of protein. nih.gov In comparison, DDT's homolog, macrophage migration inhibitory factor (MIF), also exhibits tautomerase activity but converts D-dopachrome to a different product, 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.govnih.gov The catalytic efficiency of DDT is notably lower than that of MIF for other model substrates like p-hydroxyphenylpyruvate (HPP). pnas.org

A spectrophotometric assay has been developed to overcome the instability of the D-dopachrome substrate, allowing for more reliable kinetic measurements. researchgate.net This method involves the quantitative preparation of dopachrome (B613829) from L-dopa via sodium periodate (B1199274) oxidation and follows the absorbance increase at 308 nm, which is specific to the formation of DHICA in the case of dopachrome tautomerase, as opposed to the decrease at 475 nm associated with dopachrome decoloration. researchgate.net

Table 1: Kinetic Parameters for Rat Liver D-Dopachrome Tautomerase

| Substrate | Km (mM) | Vmax (mmol/min/mg protein) | Source |

|---|---|---|---|

| D-Dopachrome | 1.5 | 0.5 | nih.gov |

Proposed Molecular Mechanisms of D-Dopachrome Tautomerization and Decarboxylation by DDT

The conversion of D-Dopachrome to 5,6-dihydroxyindole (DHI) by DDT is a multi-step process involving both tautomerization and decarboxylation. mybiosource.comgenecards.orgassaygenie.com The proposed mechanism diverges from the spontaneous conversion of dopachrome, which can lead to either DHI or 5,6-dihydroxyindole-2-carboxylic acid (DHICA). mdpi.comresearchgate.net The enzymatic reaction is stereospecific, with DDT acting on the D-isomer of dopachrome, whereas other tautomerases are specific for the L-isomer. nih.govresearchgate.net

The key mechanistic step proposed for the enzymatic conversion is the isomerization of dopachrome into a transient quinone methide intermediate. mdpi.comresearchgate.netnih.gov This highly reactive species can then undergo either decarboxylation to form DHI or deprotonation to form DHICA, depending on the specific enzyme and reaction conditions. mdpi.com In the case of DDT, the reaction proceeds with decarboxylation. mybiosource.comassaygenie.com

The transient formation of a quinone methide intermediate is central to the proposed mechanism for dopachrome conversion. mdpi.comnih.govnih.gov This intermediate serves as a common precursor for the formation of both DHI and DHICA. mdpi.com Evidence for the existence of this intermediate comes from studies using substrate analogs. researchgate.netnih.gov

Specifically, experiments with insect dopachrome conversion factor, which can act on various L-dopachrome derivatives, have provided strong support for the quinone methide pathway. mdpi.com When this enzyme was presented with α-methyldopachrome methyl ester, a substrate where both the α-carbon is blocked from deprotonation and the carboxyl group is blocked from decarboxylation, a stable quinone methide was generated as the sole product. mdpi.comnih.gov This observation confirms that the enzyme's primary action is to catalyze an isomerization to the quinone methide, which then dictates the final product based on its subsequent transformation. mdpi.comresearchgate.netnih.gov First-principles calculations have also shown a kinetic preference for proton rearrangement to form a quinone methide intermediate. researchgate.net

The catalytic activity of D-Dopachrome Tautomerase (DDT) is dictated by the specific amino acid residues within its active site. nih.govnih.govrcsb.org A key feature of the tautomerase superfamily, including DDT, is a catalytically essential N-terminal proline (Pro-1). nih.govpnas.orgnih.gov This residue, formed after the post-translational cleavage of the initial methionine, acts as a general base to facilitate proton transfer during the tautomerization reaction. pnas.orgnih.gov

The active site of DDT is located in a pocket at the interface between two monomers of the homotrimeric protein. nih.govrcsb.orgescholarship.org While sharing structural homology with its counterpart MIF, the active site of DDT has significant differences in amino acid composition. nih.govescholarship.org Only three residues, Pro-1, Lys-32, and Ile-64, are identical between the human DDT and MIF active sites. nih.gov Notably, the DDT active site is characterized by an electropositive potential due to the presence of residues like Arg-36, Arg-97, and Lys-109, which replace aromatic residues found in MIF. nih.gov This difference in the physicochemical environment of the active site is thought to account for the different reaction outcomes, favoring decarboxylation in the case of DDT. nih.gov The reaction catalyzed by DDT does not appear to require external cofactors. ontosight.airesearchgate.net

Structural Basis of D-Dopachrome Recognition by D-Dopachrome Tautomerase

The structural understanding of how DDT recognizes its substrate, D-Dopachrome, is derived primarily from X-ray crystallography of the enzyme and its complexes with various inhibitors or substrate analogues. nih.govrcsb.orgrcsb.org These studies reveal a homotrimeric structure with significant three-dimensional homology to MIF. nih.govnih.govrcsb.org

To understand substrate and inhibitor binding, crystallographic studies have been performed on DDT in complex with various ligands. For example, the structure of DDT with the inhibitor 4-CPPC has been solved. nih.gov More recent studies have systematically analyzed molecular recognition by creating protein variants and interrogating them with selective inhibitors, providing insights into protein-ligand interactions and the conformational flexibility of the active site pocket. rcsb.org These studies highlight how the C-terminal region of DDT plays a key role in regulating the opening of the active site for molecular recognition. rcsb.org

Table 2: Crystallographic Data for Human D-Dopachrome Tautomerase (WT and Mutants)

| PDB ID | Protein | Resolution (Å) | Method | Source |

|---|---|---|---|---|

| 1DPT | Human D-Dopachrome Tautomerase | 1.54 | X-RAY DIFFRACTION | nih.govebi.ac.uk |

| 7MW7 | P1G Mutant of Human D-Dopachrome Tautomerase | 1.09 | X-RAY DIFFRACTION | genophore.com |

| 8VFW | V113N Mutant of Human D-Dopachrome Tautomerase | 1.31 | X-RAY DIFFRACTION | rcsb.org |

Spectroscopic methods are fundamental to characterizing the interaction between DDT and its substrates. Spectrophotometry is the primary technique used to monitor the enzyme's catalytic activity. nih.govresearchgate.net The tautomerase activity of DDT is assayed by following the decolorization of D-dopachrome, which involves a change in absorbance at a specific wavelength (e.g., 475 nm). researchgate.net

Furthermore, more advanced assays follow the increase in absorbance in the UV region (308 nm), corresponding to the formation of the indole (B1671886) product. researchgate.net While these methods are primarily used for kinetic analysis to measure reaction rates, they inherently characterize the enzyme-substrate interaction by quantifying the conversion process. nih.govresearchgate.net Surface plasmon resonance (BIAcore) has been used to study the real-time interaction between DDT and its receptor CD74, revealing kinetic details like association and dissociation rates. nih.govnih.gov Although not directly measuring the DDT-D-Dopachrome interaction, this technique demonstrates the utility of spectroscopic approaches in analyzing DDT's molecular interactions.

Synthetic Methodologies for D Dopachrome Production for Research Applications

Chemical Synthesis Routes for D-Dopachrome and its Precursors

The primary route for synthesizing D-Dopachrome relies on the oxidation of its direct precursor, D-3,4-dihydroxyphenylalanine (D-DOPA). researchgate.net This process mimics the initial steps of melanogenesis but is achieved through chemical oxidants rather than enzymatic action.

The synthesis is generally a two-step process occurring in rapid succession within the reaction vessel:

Oxidation of Precursor : D-DOPA is oxidized to form the highly reactive intermediate, D-dopaquinone. This step requires a suitable oxidizing agent. Common agents used for this transformation in laboratory settings include sodium periodate (B1199274) (NaIO₄) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). core.ac.uk The choice of oxidant can influence reaction kinetics and byproduct formation.

Intramolecular Cyclization : The newly formed D-dopaquinone undergoes a spontaneous intramolecular cyclization to yield the characteristic red-orange D-Dopachrome. mdpi.com This cyclization is a rapid, non-enzymatic reaction.

The entire synthesis is typically performed in an aqueous buffer system, as pH is a critical factor. A pH around neutral (6.8-7.0) is often used to facilitate the reaction while managing the inherent instability of the dopachrome (B613829) molecule. researchgate.net The progress of D-Dopachrome formation can be monitored spectrophotometrically by measuring the increase in absorbance at its characteristic wavelength of approximately 475 nm. mdpi.comcaldic.com

| Compound/Reagent | Role in Synthesis | Typical Reaction Conditions | Reference |

|---|---|---|---|

| D-3,4-dihydroxyphenylalanine (D-DOPA) | Chiral Precursor | Starting material, dissolved in aqueous buffer. | researchgate.net |

| Sodium Periodate (NaIO₄) | Oxidizing Agent | Added to the D-DOPA solution to initiate oxidation. | |

| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Oxidizing Agent | An alternative oxidant for converting D-DOPA to D-dopaquinone. | core.ac.uk |

| Phosphate Buffer | Solvent/pH Control | Maintains a stable pH (typically 6.8-7.0) for the reaction. | researchgate.net |

Scale-Up Considerations for D-Dopachrome Synthesis for In Vitro Studies

Producing D-Dopachrome in sufficient quantities for multiple in vitro experiments requires careful consideration of reaction parameters to maximize yield and ensure stability. The inherent instability of dopachrome presents the main challenge in scaling up its synthesis from analytical to preparative quantities (subgram to gram scale). core.ac.uk

Key considerations include:

Temperature Control : Lowering the reaction temperature can decrease the rate of D-Dopachrome degradation, which occurs spontaneously. Performing the synthesis at reduced temperatures generally improves the yield of the isolable product. icjs.us

pH Management : While a neutral pH is required for the cyclization, prolonged exposure can lead to degradation. Precise control of pH throughout the reaction is critical on a larger scale. amazonaws.com

Oxygen Exclusion : To prevent unwanted auto-oxidation side reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially during scale-up.

Purification Strategy : Due to its instability, D-Dopachrome is often generated and used in situ for immediate experimentation. For applications requiring a purified sample, rapid purification methods are necessary. This could involve swift extraction or flash chromatography at low temperatures.

Immobilized Enzyme Systems : For more controlled and potentially larger-scale production, the use of immobilized enzymes, such as tyrosinase nanoparticles, could be adapted. mdpi.com Using D-DOPA as a substrate with such a system could offer a more sustainable and controlled reaction environment, potentially simplifying purification and improving yield.

| Parameter | Consideration | Rationale | Reference |

|---|---|---|---|

| Temperature | Maintain low temperatures (e.g., 0-4 °C). | Increases the stability of D-Dopachrome and minimizes degradation, improving overall yield. | icjs.us |

| Reaction Time | Minimize the duration of the reaction and subsequent handling. | D-Dopachrome is unstable and degrades over time; rapid use or purification is essential. | core.ac.uk |

| Atmosphere | Conduct synthesis under an inert atmosphere (N₂ or Ar). | Prevents undesired side reactions from auto-oxidation. | researchgate.net |

| Purification | Use rapid techniques like cold extraction or flash chromatography, or use in situ. | Avoids significant product loss due to degradation during lengthy purification procedures. | mdpi.com |

Advanced Analytical and Characterization Methodologies for D Dopachrome

Spectrophotometric Assays for Monitoring D-Dopachrome Conversion Kinetics

Spectrophotometry is a foundational technique for monitoring the kinetics of D-Dopachrome conversion, primarily through enzymatic assays involving D-dopachrome tautomerase (DDT). This enzyme catalyzes the tautomerization of D-dopachrome to 5,6-dihydroxyindole (B162784) (DHI). jci.orgnih.gov The progress of this reaction can be monitored by observing changes in light absorbance over time.

One common method involves tracking the decrease in absorbance at 475 nm, which corresponds to the decolorization of the reddish-colored D-dopachrome as it is converted into colorless products. nih.govresearchgate.netumich.edu This assay is straightforward but can be hampered by the inherent instability of D-dopachrome, which can undergo spontaneous degradation, and by interference from other melanin (B1238610) pathway intermediates (melanochromes). nih.govnih.gov

To circumvent these issues, alternative spectrophotometric methods have been developed. A notable example is an assay that monitors the increase in absorbance in the UV region, specifically at 308 nm. nih.govresearchgate.net This wavelength corresponds to the formation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a product of the tautomerization of L-dopachrome, a related compound. nih.gov While specific to L-dopachrome, the principle of monitoring product formation in the UV spectrum offers a more stable and specific alternative to tracking substrate disappearance in the visible spectrum. Another substrate used in related assays is p-hydroxyphenylpyruvate (HPP), where the change in absorbance is measured at 306 nm. nih.gov

The kinetic parameters of the enzymatic conversion, such as the Michaelis constant (Km) and maximum velocity (Vmax), can be derived from these assays. For instance, the Km for D-dopachrome with D-dopachrome tautomerase has been reported to be 1.5 mM, with a Vmax of 0.5 mmol per minute per mg of protein. nih.gov

Table 1: Spectrophotometric Assay Parameters for Dopachrome (B613829) Analysis

| Parameter | Method 1: Substrate Disappearance | Method 2: Product Formation |

|---|---|---|

| Wavelength | 475 nm nih.govumich.edu | ~308 nm nih.govresearchgate.net |

| Measurement | Decrease in Absorbance (Decolorization) | Increase in Absorbance |

| Analyte Monitored | D-Dopachrome | 5,6-dihydroxyindole-2-carboxylic acid (from L-dopachrome) nih.gov |

| Key Advantage | Direct measurement of substrate | Higher specificity and stability nih.gov |

| Key Disadvantage | Substrate instability and interference nih.govnih.gov | Indirectly applied principle for D-Dopachrome |

High-Performance Liquid Chromatography (HPLC) for D-Dopachrome Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purity assessment of D-Dopachrome. nih.govsigmaaldrich.com It offers superior specificity compared to spectrophotometric assays, as it physically separates D-Dopachrome from other components in a mixture, including its precursors, degradation products, and other pathway intermediates. nih.govmdpi.com

Reversed-phase HPLC, typically utilizing a C18 stationary phase, is the most common mode for D-Dopachrome analysis. nih.govmdpi.com The separation mechanism relies on the differential partitioning of analytes between the nonpolar stationary phase and a polar mobile phase. The retention of D-Dopachrome is pH-dependent due to changes in its net charge and polarity with varying pH. nih.gov This characteristic allows for the optimization of separation by adjusting the mobile phase pH. nih.govchromatographyonline.com

HPLC is particularly valuable for:

Quantification: By integrating the area of the D-Dopachrome peak and comparing it to a calibration curve generated from standards, precise quantification is possible. mdpi.com This is crucial for kinetic studies and for determining concentrations in biological or reaction samples.

Purity Assessment: HPLC can resolve D-Dopachrome from impurities, making it an essential tool for assessing the purity of synthesized or isolated D-Dopachrome samples. mdpi.comchromatographyonline.com For example, after enzymatic synthesis, HPLC can confirm the presence of D-Dopachrome while also detecting any remaining L-DOPA substrate. mdpi.com

Stability Studies: The method's ability to separate the parent compound from its degradation products allows for accurate monitoring of D-Dopachrome stability under various conditions. nih.gov This is an advantage over spectrophotometry, where the formation of colored degradation products (melanochromes) can interfere with the measurement of D-Dopachrome disappearance. nih.gov

Table 2: Typical HPLC Parameters for D-Dopachrome Analysis

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC | Effective for separating moderately polar organic molecules. chromatographyonline.com |

| Stationary Phase (Column) | C18 (Octadecyl silica) | Provides hydrophobic interactions for retention. nih.govmdpi.com |

| Mobile Phase | Aqueous buffer/organic solvent gradient (e.g., methanol/water) | Elution is controlled by varying solvent strength. researchgate.netchromatographyonline.com |

| pH Control | pH-adjusted mobile phase | Retention is pH-dependent due to analyte ionization. nih.gov |

| Detection | UV-Vis Detector (e.g., 280 nm or 475 nm) | Dopachrome absorbs in both UV and visible regions. mdpi.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation of D-Dopachrome

The definitive structural elucidation of D-Dopachrome relies on the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov These techniques provide complementary information about the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic structure of organic molecules in solution. slideshare.netresearchgate.net For D-Dopachrome, ¹H NMR and ¹³C NMR experiments would confirm the arrangement of protons and carbons, respectively. The chemical shifts, coupling constants, and integration of signals in a ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of the hydrogen atoms within the bicyclic indole (B1671886) structure. slideshare.net While experimental spectra for D-Dopachrome are not widely published, predicted spectra serve as a valuable reference.

Mass Spectrometry (MS) provides the exact molecular weight and elemental formula of a compound. chemguide.co.uk High-resolution mass spectrometry can determine the mass of D-Dopachrome with high accuracy, confirming its molecular formula (C₉H₇NO₄). Furthermore, tandem MS (MS/MS) experiments involve the fragmentation of the molecular ion. wikipedia.org The resulting fragmentation pattern is a unique fingerprint that provides clues about the molecule's structure. libretexts.org For D-Dopachrome, characteristic fragmentation would likely involve the loss of small, stable molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), consistent with the fragmentation of quinone and carboxylic acid-containing compounds. chemguide.co.uklibretexts.org

Table 3: Predicted ¹H NMR Data for D-Dopachrome

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H at C2 | ~4.5 - 5.0 | Doublet of doublets |

| H at C3 (cis to COOH) | ~3.0 - 3.5 | Doublet of doublets |

| H at C3 (trans to COOH) | ~3.5 - 4.0 | Doublet of doublets |

| H at C4 | ~6.0 - 6.5 | Singlet |

| H at C7 | ~7.0 - 7.5 | Singlet |

Note: Data is based on general principles and predicted spectra; actual values may vary.

Table 4: Plausible Mass Spectrometry Fragmentation of D-Dopachrome (Molecular Weight: 193.04 g/mol )

| m/z Value | Proposed Fragment Loss | Fragment Structure |

|---|---|---|

| 175 | -H₂O | Loss of water |

| 149 | -CO₂ | Decarboxylation |

| 121 | -CO₂, -CO | Loss of carbon dioxide and carbon monoxide |

Note: Fragmentation patterns are hypothetical, based on the known structure of D-Dopachrome and general fragmentation rules. wikipedia.orglibretexts.org

Advanced Spectroscopic Techniques for Investigating D-Dopachrome Reactivity

Beyond standard UV-Vis, NMR, and MS, other advanced spectroscopic techniques can provide deeper insights into the reactivity and electronic structure of D-Dopachrome. longdom.orgnih.gov These methods are particularly useful for studying transient species, reaction mechanisms, and subtle structural changes during its conversion.

Fluorescence Spectroscopy: While D-Dopachrome itself is not significantly fluorescent, some of its conversion products are. For instance, the product of its tautomerization and decarboxylation, 5,6-dihydroxyindole (DHI), is fluorescent. nih.gov This property can be exploited to monitor the reaction progress by measuring the emergence of the fluorescent signal, offering a highly sensitive detection method.

Raman Spectroscopy: This technique provides information about the vibrational modes of a molecule, offering a detailed fingerprint of its chemical structure and bonding. longdom.org Raman spectroscopy could be used to study the conversion of D-Dopachrome in real-time, observing changes in the vibrational bands corresponding to the quinone and carboxylic acid functional groups as they are altered during tautomerization and decarboxylation.

Circular Dichroism (CD) Spectroscopy: As a chiral molecule, D-Dopachrome will interact with circularly polarized light. CD spectroscopy can be used to study its stereochemical properties and to monitor changes in chirality during its reactions. This would be particularly relevant in enzymatic studies to confirm the stereospecificity of enzymes like D-dopachrome tautomerase.

Stopped-Flow Spectroscopy: To study the rapid kinetics of D-Dopachrome conversion, especially the initial enzymatic steps, stopped-flow spectroscopy is an ideal technique. By rapidly mixing the enzyme and substrate and monitoring the absorbance or fluorescence changes on a millisecond timescale, it is possible to characterize pre-steady-state kinetics and identify transient intermediates that would be missed by conventional methods.

These advanced techniques, often used in combination, provide a comprehensive toolkit for a thorough investigation of D-Dopachrome's chemical and biochemical reactivity. nih.gov

Computational and Theoretical Chemical Investigations of D Dopachrome

Molecular Docking and Dynamics Simulations of D-Dopachrome with D-Dopachrome Tautomerase

Molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the binding modes and dynamic behavior of D-Dopachrome and its analogues within the active site of D-Dopachrome Tautomerase (DDT), also known as Tyrosinase-related protein 2 (Tyrp2).

Research Findings:

Computational docking studies have successfully placed the D-Dopachrome molecule into the active site of human DDT. These models reveal critical interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the substrate within the catalytic pocket. The active site of DDT is characterized by a hydrophobic pocket and contains a catalytic proline residue at the N-terminus (Pro-1), which is essential for the tautomerase activity. nih.govacs.org The environment of Pro-1 significantly lowers its pKa, enabling it to act as a general base for catalysis. nih.gov

MD simulations have provided deeper insights into the protein's dynamics and its role in catalysis. These simulations show that the C-terminal region of DDT is crucial for molecular recognition, regulating the opening of the active site and influencing the conformational flexibility of the binding pocket. mdpi.comacs.org Studies using triplicate 1 μs MD simulations have successfully mapped the dynamic profiles of DDT, yielding both structural and functional insights. mdpi.compreprints.org Furthermore, simulations have revealed the existence of allosteric networks within DDT, where binding events at one site can influence the protein's dynamics and activity at distant locations, including the catalytic site. nih.gov For instance, a dynamic relay connecting the catalytic site to an allosteric site at the solvent channel has been identified, suggesting a conserved mechanism of regulation within the MIF superfamily, to which DDT belongs. nih.gov

The interaction of various ligands with DDT has been extensively modeled. Docking studies on potential inhibitors provide valuable information on their binding affinity and mechanism of action. For example, the flavonoid luteolin (B72000) was shown to have a strong affinity for the DDT active site, with a calculated binding energy of -6.54 kcal/mol, interacting with key residues such as Ile64 and Asn73 through hydrogen bonds. researchgate.net Similarly, brazilein (B1663177) and brazilin, compounds from Caesalpinia sappan L. extract, demonstrated high affinity with binding energies of -9.93 kcal/mol and -8.26 kcal/mol, respectively. biomedpharmajournal.org These in silico findings highlight the potential of these natural compounds as DDT inhibitors. researchgate.netbiomedpharmajournal.org

| Compound | Source/Type | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Luteolin | Flavonoid | -6.54 | Ile64, Asn73 | researchgate.net |

| Brazilein | Natural Product (Secang) | -9.93 | Not specified | biomedpharmajournal.org |

| Brazilin | Natural Product (Secang) | -8.26 | Not specified | biomedpharmajournal.org |

| Isokuersitrin | Flavonoid | -7.66 | Not specified | |

| Thienopyrimidione derivative (5d) | Synthetic | Not specified (IC50 = 1.0 µM) | Phe2 (π–π stacking) | acs.org |

Quantum Chemical Calculations of D-Dopachrome Electronic Structure, Reactivity, and Tautomerization Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties and reactivity of molecules like D-Dopachrome. wikipedia.orgyoutube.com These first-principles methods allow for the investigation of reaction mechanisms and transition states that are difficult to capture experimentally. mpg.de

Research Findings:

The reactivity of D-Dopachrome is dominated by its indole-quinone structure, which features electron-deficient centers susceptible to nucleophilic attack and tautomerization. It primarily undergoes two competing reactions: decarboxylation to form 5,6-dihydroxyindole (B162784) (DHI) and tautomerization to yield 5,6-dihydroxyindole-2-carboxylic acid (DHICA). While the decarboxylation to DHI can occur spontaneously at physiological pH, the formation of DHICA is catalyzed by the DDT enzyme or certain metal ions. nih.govresearchgate.net

Although specific quantum chemical studies on the DDT-catalyzed tautomerization of D-Dopachrome are limited, DFT-based calculations have elucidated the mechanism of the tautomerization catalyzed by copper(II) ions. nih.govresearchgate.net These studies provide critical insights into the inherent reactivity of the dopachrome (B613829) molecule. The calculations revealed that the coordination of Cu(II) to the quinonoid oxygens of dopachrome significantly lowers the activation barriers for deprotonation at the α- and β-carbons, as well as for decarboxylation. nih.govresearchgate.net

Crucially, the calculations showed that the β-deprotonation has the lowest activation barrier in the presence of Cu(II). nih.gov The coordination of the metal ion inhibits protonation of the quinonoid oxygens, which would favor DHI formation. Instead, it promotes a proton rearrangement from the β-carbon to the carboxylate group, which is a key step in the pathway towards DHICA formation. nih.gov The proposed mechanism concludes that the tautomerization proceeds first via this proton rearrangement, followed by α-deprotonation to form DHICA. nih.gov These theoretical findings help explain how the formation of DHICA can be favored over spontaneous decarboxylation under specific catalytic conditions. nih.govresearchgate.net

| Pathway | Product | Catalyst/Condition | Key Mechanistic Step (from QM calculations) | Reference |

|---|---|---|---|---|

| Decarboxylation | 5,6-dihydroxyindole (DHI) | Spontaneous (at physiological pH) | Elimination of the carboxyl group. | researchgate.net |

| Tautomerization | 5,6-dihydroxyindole-2-carboxylic acid (DHICA) | D-Dopachrome Tautomerase (DDT) / Metal Ions (e.g., Cu(II)) | Cu(II) coordination lowers the barrier for β-deprotonation, favoring proton rearrangement to the carboxylate group. | nih.govresearchgate.net |

In Silico Prediction of D-Dopachrome Analogues and their Interactions with DDT

In silico methods, including high-throughput virtual screening and structure-based drug design, are powerful strategies for identifying and optimizing novel analogues that can act as inhibitors of D-Dopachrome Tautomerase (DDT). researchgate.netresearchgate.net These computational approaches accelerate the discovery of potent and selective therapeutic candidates targeting the MIF/DDT signaling axis. nih.gov

Research Findings:

The development of DDT inhibitors has been advanced by screening focused compound libraries and subsequent optimization based on computational modeling. acs.org A notable success is the identification of a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, R110, through screening. acs.org Docking studies showed that the chlorophenyl group of this compound fits into the hydrophobic active site pocket of DDT. acs.org Subsequent chemical optimization, guided by these structural insights, led to the development of an analogue, 5d, with an improved IC₅₀ of 1.0 µM and high selectivity for DDT over its homologue, MIF. acs.org

Another significant finding was the identification of 2,5-pyridinedicarboxylic acid as a highly selective inhibitor of DDT, with a 79-fold higher selectivity for DDT over MIF. osti.gov Comprehensive biochemical, computational, and crystallographic analyses of this inhibitor have provided a blueprint for generating even more potent and selective DDT inhibitors. osti.gov The structural differences between the active sites of DDT and MIF, such as the presence of different amino acid residues (e.g., Arg98 in DDT versus Asn97 in MIF), are key to achieving this selectivity and can be exploited in in silico design efforts. acs.org

Furthermore, computational methods have been used to screen natural products for their potential to inhibit DDT. In silico docking has predicted that compounds like luteolin, brazilein, and isokuersitrin have strong binding affinities for the DDT active site, suggesting their potential as anti-hyperpigmentation agents. researchgate.netbiomedpharmajournal.org These studies demonstrate the utility of in silico prediction in the early stages of drug discovery, allowing for the prioritization of compounds for further experimental validation. researchgate.net

| Inhibitor/Analogue | Type | Key Finding/Methodology | Reported Potency/Selectivity | Reference |

|---|---|---|---|---|

| Thienopyrimidione derivative (5d) | Synthetic | Screening and computational optimization | IC50 = 1.0 µM for DDT | acs.org |

| 2,5-Pyridinedicarboxylic acid | Synthetic | Identified as a selective inhibitor through computational and experimental analysis | 79-fold selective for DDT over MIF | osti.gov |

| 4-Iodo-6-phenylpyrimidine (4-IPP) | Synthetic | Covalently binds to Pro-1 of DDT | Low potency for DDT (IC50 > 100 µM) but effective in assays | acs.orgnih.gov |

| Luteolin | Natural Product | In silico molecular docking | Predicted binding energy of -6.54 kcal/mol | researchgate.net |

| Brazilein | Natural Product | In silico molecular docking | Predicted binding energy of -9.93 kcal/mol | biomedpharmajournal.org |

D Dopachrome As a Research Tool and Probe

Utilization of D-Dopachrome to Characterize Novel D-Dopachrome Tautomerase-Like Activities

D-Dopachrome has been instrumental in identifying and characterizing enzymes with tautomerase activity similar to that of the canonical D-dopachrome tautomerase. nih.gov Both DDT and MIF exhibit tautomerase activity, converting D-dopachrome into different products. nih.gov MIF catalyzes a pure tautomerization to produce 5,6-dihydroxyindole-2-carboxylic acid, while DDT's catalytic action results in both tautomerization and decarboxylation, yielding 5,6-dihydroxyindole (B162784). nih.govplos.org This differential conversion provides a method to distinguish between the activities of these two related proteins.

The enzymatic activity of D-DT was first identified in the cytoplasm of human melanoma cells, as well as in human and rat liver, by its ability to convert D-dopachrome. nih.gov Subsequent research has shown that this activity is also present in the epidermis and increases following UV irradiation. nih.gov The discovery that MIF, a pro-inflammatory cytokine, also possesses D-dopachrome tautomerase activity has broadened the understanding of this enzymatic function beyond melanin (B1238610) synthesis. nih.govnih.gov Although they share structural homology, human MIF is approximately ten times more active in tautomerizing D-dopachrome than human DDT. nih.gov

This has led to the exploration of D-dopachrome as a substrate to uncover other proteins with similar catalytic functions, expanding the family of proteins with tautomerase-like activities.

Application of D-Dopachrome in the Development of Enzymatic Assays for DDT Activity

The tautomerization of D-dopachrome serves as the foundation for robust enzymatic assays to measure DDT and MIF activity. nih.gov The principle of these assays lies in the spectrophotometric measurement of the disappearance of D-dopachrome, which has a characteristic absorbance at 475 nm. nih.gov The conversion of the red-colored D-dopachrome methyl ester to a colorless enol form by an active enzyme allows for the real-time monitoring of the reaction. nih.gov

These assays have been optimized for high-throughput screening in 384-well plates, facilitating the search for inhibitors of MIF and DDT. nih.gov For instance, in a typical assay, the enzyme is added to a buffered solution containing D-dopachrome methyl ester, and the decrease in absorbance at 475 nm is measured over time. nih.gov This method is advantageous because few small molecules absorb light at this wavelength, reducing the likelihood of interference from test compounds. nih.gov

Enzyme-linked immunosorbent assays (ELISAs) have also been developed for the quantitative measurement of DDT in various biological samples, including tissue homogenates, cell lysates, and other biological fluids. reddotbiotech.comcloud-clone.comuscnk.comabbexa.com These sandwich ELISA kits utilize antibodies specific to DDT to capture the protein, which is then detected using a colorimetric reaction. reddotbiotech.comcloud-clone.comuscnk.comabbexa.com The intensity of the color produced is proportional to the amount of DDT present in the sample and is measured spectrophotometrically at 450 nm. reddotbiotech.comcloud-clone.comuscnk.comabbexa.com

Below is an interactive data table summarizing the key parameters of a typical DDT ELISA kit.

| Parameter | Value | Reference |

| Detection Range | 0.312-20 ng/mL | reddotbiotech.comcloud-clone.com |

| Sensitivity | < 0.114 ng/mL | reddotbiotech.comcloud-clone.com |

| Assay Type | Sandwich ELISA | reddotbiotech.comcloud-clone.comuscnk.comabbexa.com |

| Detection Method | Colorimetric | nih.govreddotbiotech.comabbexa.com |

| Wavelength | 450 nm ± 10 nm | reddotbiotech.comcloud-clone.comuscnk.comabbexa.com |

| Sample Types | Tissue homogenates, cell lysates, biological fluids | reddotbiotech.comcloud-clone.comabbexa.com |

Design of D-Dopachrome-Derived Probes for Active Site Mapping of DDT

The structural similarities between the active sites of DDT and MIF have been exploited in the design of probes to map their catalytic centers. acs.org The catalytic N-terminal proline (Pro-1) is a key feature of both enzymes. nih.gov Superimposition of the crystal structures of MIF and DDT reveals that the Pro-1 of both enzymes occupies the same spatial location within their respective active sites. acs.org

This understanding has guided the development of small-molecule inhibitors that target the tautomerase active site. acs.org Since the active site is in close proximity to residues crucial for binding to the CD74 receptor, molecules that bind to this site can also interfere with the protein's signaling functions. acs.org This dual-action potential makes the active site an attractive target for therapeutic intervention.

By using D-dopachrome as a starting point, researchers can design and synthesize derivatives that act as probes to explore the topography and chemical environment of the DDT active site. These probes can help to identify key amino acid residues involved in substrate binding and catalysis, providing valuable insights for the rational design of more potent and specific inhibitors.

Q & A

Q. Answer :

- In vitro : Primary human melanocytes for melanogenesis studies (e.g., measure tyrosinase activity post-DDT siRNA treatment) . For immune roles, use THP-1 macrophages stimulated with LPS ± recombinant DDT .

- In vivo :

- 3D co-cultures : Combine melanocytes and keratinocytes to study paracrine DDT signaling .

What are the challenges in correlating serum DDT levels with clinical outcomes in inflammatory or neoplastic diseases?

Answer : Challenges include:

- Assay variability : Standardize ELISA protocols across cohorts (e.g., pre-analytical factors like hemolysis alter DDT stability) .

- Confounding factors : In burn patients, DDT levels correlate with TBSA but not ABSI scores, necessitating multivariate regression .

- Functional heterogeneity : Circulating DDT may exist in complex with sCD74, requiring size-exclusion chromatography to isolate bioactive forms .

- Translational gaps : Use patient-derived xenografts (PDXs) to test if serum DDT predicts tumor MIF/DDT pathway activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.